molecular formula C10H12NNaO2 B13602666 Sodium 3-methyl-3-(pyridin-2-yl)butanoate

Sodium 3-methyl-3-(pyridin-2-yl)butanoate

Cat. No.: B13602666
M. Wt: 201.20 g/mol
InChI Key: BEVSTTSCWGWZAN-UHFFFAOYSA-M
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Description

Sodium 3-methyl-3-(pyridin-2-yl)butanoate is a sodium carboxylate salt characterized by a branched butanoate backbone and a pyridinyl substituent. Its structure combines a hydrophilic carboxylate group with a hydrophobic pyridine ring and methyl branch, conferring unique physicochemical properties. The pyridine moiety may contribute to coordination chemistry or biological activity, differentiating it from purely aliphatic or aromatic carboxylates .

Properties

Molecular Formula

C10H12NNaO2

Molecular Weight

201.20 g/mol

IUPAC Name

sodium;3-methyl-3-pyridin-2-ylbutanoate

InChI

InChI=1S/C10H13NO2.Na/c1-10(2,7-9(12)13)8-5-3-4-6-11-8;/h3-6H,7H2,1-2H3,(H,12,13);/q;+1/p-1

InChI Key

BEVSTTSCWGWZAN-UHFFFAOYSA-M

Canonical SMILES

CC(C)(CC(=O)[O-])C1=CC=CC=N1.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-methyl-3-(pyridin-2-yl)butanoate typically involves the reaction of 3-methyl-3-(pyridin-2-yl)butanoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous process involving the neutralization of 3-methyl-3-(pyridin-2-yl)butanoic acid with sodium hydroxide. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Sodium 3-methyl-3-(pyridin-2-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of sodium 3-methyl-3-(pyridin-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylate group can form ionic bonds with positively charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Sodium Salicylate

Structural Differences :

  • Sodium salicylate features a benzene ring with hydroxyl (-OH) and carboxylate (-COO⁻Na⁺) groups, whereas sodium 3-methyl-3-(pyridin-2-yl)butanoate replaces the benzene with pyridine and introduces a branched alkyl chain. Physicochemical Properties:
  • Sodium salicylate has high water solubility (>1 g/mL) due to its polar groups, while the target compound’s solubility may be moderated by its hydrophobic pyridine and methyl groups.
    Applications :
  • Sodium salicylate is widely used as an analgesic and anti-inflammatory agent.

3-Methyl-2-Phenylbutanoic Acid (Protonated Form)

Structural Differences :

  • The protonated form of this compound (C₁₁H₁₄O₂) lacks the pyridine ring and sodium ion, featuring a phenyl group instead.
    Physicochemical Properties :
  • As a carboxylic acid, it likely has lower water solubility than its sodium salt counterpart. The logP of similar branched acids (e.g., cinnamyl isovalerate: logP 4.25) suggests moderate hydrophobicity, which would decrease upon sodium salt formation .

Disodium Sulphate Derivatives with Pyridinyl Groups

Structural Differences :

  • Compounds like 2-[(RS)-(Pyridin-2-yl)[4-(sulphonato-oxy)phenyl]methyl]phenyl Disodium Sulphate () contain sulphonate (-SO₃⁻Na⁺) groups instead of carboxylates.
    Physicochemical Properties :
  • Sulphonates generally exhibit higher water solubility and acidity compared to carboxylates. The target compound’s carboxylate group may offer milder pH compatibility in pharmaceutical formulations .

Physicochemical Property Comparison Table

Compound Molecular Weight (g/mol) Key Functional Groups Water Solubility (Inferred) logP (Estimated)
This compound ~220 (estimated) Pyridine, carboxylate, methyl Moderate ~1.5–2.5
Sodium Salicylate 160.11 Benzene, hydroxyl, carboxylate High (>1 g/mL) 1.34
3-Methyl-2-phenylbutanoic acid 178.23 Benzene, carboxylic acid Low (<10 mg/L) ~3.0
Cinnamyl isovalerate (analog) 218.29 Ester, benzene 8.28 mg/L (measured) 4.25

Contradictions and Limitations

  • Data Gaps : Direct experimental data for the target compound are absent in the evidence, requiring extrapolation from structural analogs.
  • Solubility Estimates : While sodium salts typically increase solubility, the hydrophobic pyridine and methyl groups in the target compound may counteract this trend, necessitating experimental validation.

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